molecular formula C15H22O6 B1680956 Sesamex CAS No. 51-14-9

Sesamex

Cat. No.: B1680956
CAS No.: 51-14-9
M. Wt: 298.33 g/mol
InChI Key: WABPPBHOPMUJHV-UHFFFAOYSA-N
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Description

Sesamex, also known as sesoxane, is an organic compound with the chemical formula C₁₅H₂₂O₆. It is primarily used as an adjuvant for synergy, enhancing the potency of pesticides such as pyrethrins and pyrethroids. Despite its role in increasing the effectiveness of these pesticides, this compound itself is not a pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sesamex involves the reaction of 1,3-benzodioxole with ethylene glycol derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sesamex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sesamex has a wide range of applications in scientific research, including:

Mechanism of Action

Sesamex exerts its effects by inhibiting the detoxification systems of pests. It blocks the mixed function oxidase enzymes, which are responsible for breaking down pesticides in the insect’s body. By inhibiting these enzymes, this compound increases the toxicity of pesticides, making them more effective against pests .

Comparison with Similar Compounds

    Piperonyl Butoxide: Another synergist used in pesticide formulations. It also inhibits detoxification enzymes but has a different chemical structure.

    Cyclonene: Used as a potentiator in pesticide formulations but is less effective compared to Sesamex.

    Diallyl Succinate: Rarely used due to its poor efficacy.

Uniqueness of this compound: this compound is unique due to its high efficacy as a synergist, enhancing the potency of pesticides significantly more than other similar compounds. Its ability to inhibit detoxification enzymes effectively makes it a valuable component in pesticide formulations .

Properties

IUPAC Name

5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-3-16-6-7-17-8-9-18-12(2)21-13-4-5-14-15(10-13)20-11-19-14/h4-5,10,12H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABPPBHOPMUJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(C)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042376
Record name Sesamex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-14-9
Record name Sesamex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sesamex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESAMEX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sesamex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SESAMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKX68JE7G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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